molecular formula C13HF21N2O B3040833 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole CAS No. 243863-38-9

3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole

Cat. No.: B3040833
CAS No.: 243863-38-9
M. Wt: 600.13 g/mol
InChI Key: GZRFTWXRZIGKMC-UHFFFAOYSA-N
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Description

3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated pyrazole derivative characterized by three highly fluorinated substituents: two heptafluoropropyl groups at the 3- and 5-positions of the pyrazole ring and a heptafluorobutyryl group at the 1-position. Its structure confers exceptional chemical inertness, thermal stability, and lipophilicity, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF21N2O/c14-5(15,8(20,21)11(26,27)28)2-1-3(6(16,17)9(22,23)12(29,30)31)36(35-2)4(37)7(18,19)10(24,25)13(32,33)34/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRFTWXRZIGKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF21N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole typically involves the reaction of heptafluoropropyl-substituted hydrazine with heptafluorobutyryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared with structurally analogous pyrazole derivatives (Table 1):

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole 3,5: heptafluoropropyl; 1: heptafluorobutyryl ~600 (estimated) High fluorination enhances stability and lipophilicity; potential use in coatings or drug delivery .
1-Benzoyl-3,5-bis(heptafluoropropyl)pyrazole (CAS 231953-37-0) 3,5: heptafluoropropyl; 1: benzoyl ~550 (estimated) Benzoyl group introduces aromaticity; may improve π-π stacking in materials but reduces fluorochemical inertness .
3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole (CAS 244022-65-9) 3,5: trifluoromethyl; 1: heptafluorobutyryl 400.10 Lower molecular weight and smaller substituents increase solubility but reduce thermal stability compared to heptafluoropropyl analogs .
(1H-Benzo[d][1,2,3]triazol-5-yl) ((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride Pyrazole fused with benzotriazole and pyrrolidine 343.80 Non-fluorinated; designed for pharmacological activity (e.g., enzyme inhibition) but lacks fluorochemical properties .

Fluorination Impact on Physicochemical Properties

  • Lipophilicity and Solubility : The heptafluoropropyl and heptafluorobutyryl groups in the target compound confer extreme lipophilicity, reducing aqueous solubility but enhancing compatibility with fluorinated solvents or hydrophobic matrices. In contrast, trifluoromethyl-substituted analogs (e.g., CAS 244022-65-9) exhibit moderate solubility in polar organic solvents .
  • Thermal and Chemical Stability : Perfluoroalkyl chains (e.g., heptafluoropropyl) are more resistant to oxidation and hydrolysis than trifluoromethyl or aryl groups. This makes the target compound preferable for high-temperature applications or reactive environments .
  • Analytical Utility : Bis(heptafluorobutyryl) derivatives, as seen in desipramine analogs, improve gas chromatography (GC) detection sensitivity due to enhanced volatility and electron-capture properties .

Biological Activity

3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole is a highly fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. The compound's molecular formula is C13HF21N2OC_{13}H_{F_{21}}N_{2}O, and it possesses significant electron-withdrawing properties due to the presence of multiple fluorine atoms. This article explores its biological activity, including synthesis, reactivity, and potential applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The heptafluorobutyryl and heptafluoropropyl groups contribute to its distinctive characteristics, enhancing stability and reactivity compared to less fluorinated analogs.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13HF21N2OC_{13}H_{F_{21}}N_{2}O
Molecular Weight600.13 g/mol
CAS NumberNot specified
Functional GroupsPyrazole ring, heptafluorobutyryl, heptafluoropropyl

Synthesis Methods

The synthesis of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole typically involves multi-step organic synthesis techniques. Key methods include:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the organic structure.
  • Condensation Reactions : Combining pyrazole derivatives with heptafluorobutyric acid derivatives to form the final compound.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological macromolecules. The electron-withdrawing nature of the fluorinated groups can influence the compound's reactivity with enzymes and receptors.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of similar fluorinated pyrazoles against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated pyrazoles on specific enzymes involved in metabolic pathways. The findings indicated that these compounds could serve as lead compounds for drug development targeting metabolic disorders.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against bacterial strains
Enzyme InhibitionPotential lead compounds for metabolic disorders

Applications in Research and Industry

The unique properties of 3,5-Bis(heptafluoropropyl)-1-(heptafluorobutyryl)pyrazole make it suitable for various applications:

  • Pharmaceutical Development : Its ability to interact with biological systems positions it as a candidate for new drug formulations.
  • Material Science : The stability and reactivity of highly fluorinated compounds are valuable in developing advanced materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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